molecular formula C9H13ClN2O2 B2846580 Ethyl 4-hydrazinylbenzoate hydrochloride CAS No. 40566-85-6

Ethyl 4-hydrazinylbenzoate hydrochloride

Cat. No. B2846580
CAS RN: 40566-85-6
M. Wt: 216.67
InChI Key: BTZOWQCBGLZWSD-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 . It is used in various scientific and industrial applications.


Molecular Structure Analysis

The molecular weight of Ethyl 4-hydrazinylbenzoate hydrochloride is 216.67 . It has a linear formula of C9H13ClN2O2 . The compound crystallizes from ethanol as translucent light yellow thin plates . They are monoclinic, with unit cell parameters a = 8.846 (6), b = 20.734 (14), c = 7.583 (5) Å, β = 95.743 (13)°, V = 1383.8 (16) Å 3 .


Physical And Chemical Properties Analysis

Ethyl 4-hydrazinylbenzoate hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Photonic Applications

Ethyl 4-hydrazinylbenzoate hydrochloride is explored in the field of photonics. Studies have shown that its derivatives exhibit significant third-order nonlinear optical properties, making them promising for applications in photonic devices. For instance, derivatives like ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate exhibit reverse saturable absorption, a property beneficial for optical limiting applications in photonics (Nair et al., 2022).

Material Synthesis and Characterization

Ethyl 4-hydrazinylbenzoate hydrochloride is used in synthesizing and characterizing new materials. For instance, its derivatives have been synthesized and characterized for their optical properties using techniques like single crystal X-ray diffraction and DFT-based studies. These materials have shown significant nonlinear optical (NLO) characteristics, which are important for technological applications (Haroon et al., 2019).

Bioorthogonal Chemistry

In bioorthogonal chemistry, ethyl 4-hydrazinylbenzoate hydrochloride is used to form stable boron-nitrogen heterocycles in neutral aqueous solutions. These reactions are orthogonal to protein functional groups, making them useful for protein conjugation in bioorthogonal coupling reactions under physiologically compatible conditions (Dilek et al., 2015).

Anticancer Research

In anticancer research, derivatives of ethyl 4-hydrazinylbenzoate hydrochloride, such as hydrazide-hydrazones derived from ethyl paraben, have been synthesized and evaluated for their anticancer activity. These compounds have shown activity against liver cancer cell lines, indicating their potential as anticancer agents (Han et al., 2020).

Environmental Studies

In environmental studies, ethyl 4-hydrazinylbenzoate hydrochloride and its derivatives are investigated for their environmental behavior, such as in the study of UV filters like ethyl-4-aminobenzoate. Research in this area focuses on the occurrence, transformation products, and fate of these compounds in aquatic environments (Li et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 4-hydrazinylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-5-8(11-10)6-4-7;/h3-6,11H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZOWQCBGLZWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydrazinylbenzoate hydrochloride

Synthesis routes and methods

Procedure details

To a cooled (-13° C.) and stirred suspension of ethyl 4-aminobenzoate (100 g, 605.3 mmol) in concentrated hydrochloric acid (780 ml) was added dropwise a solution of sodium nitrite (43.9 g, 635.9 mmol) in water (312 ml) at such a rate as to keep the temperature below -4° C. (ca 50 minutes). After being stirred for further 10 minutes at -5° C., the mixture was quickly filtered to remove solids and the clear yellow filtrate was added portionwise to a cooled (-20° C.) and stirred solution of tin (II) chloride dihydrate (682.9 g, 3.02 mmol) in concentrated hydrochloric acid (470 ml) at such a rate as to maintain the temperature below -10° C. (ca 25 minutes). The resulting mixture was allowed to warm to -5° C. over 25 min and the solid was collected by filtration, washed with diethyl ether (2×300 ml) and dried over phosphorous pentoxide-potassium hydroxide at 60° C. in vacuum oven to give 131.8 g (100%) of the title compound as a white solid. A sample recrystallized from absolute ethanol showed: mp 208°-212° C. (needles); δH (360 MHz, DMSO-d6) 10.42 (3H, br s, --N+H3), 8.92 (1H, br s, --NH--), 7.86 (2H, d, J=8.8 Hz, Ar-H), 7.01 (2H, d, J=8.8 Hz, Ar-H), 4.26 (2H, q, J=7.1 Hz, --OCH2 --), 1.30 (3H, t, J=7.1 Hz, --CH3); m/z (CI) 181 (M+ +1).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Name
Quantity
312 mL
Type
solvent
Reaction Step Two
Quantity
682.9 g
Type
reactant
Reaction Step Three
Quantity
470 mL
Type
solvent
Reaction Step Three
Yield
100%

Citations

For This Compound
5
Citations
M Morales-Toyo, YJ Alvarado, J Restrepo… - Journal of Chemical …, 2013 - Springer
… In a 100 mL round bottom flask, 1.24 g (4.62 mmol) of ethyl 4-hydrazinylbenzoate hydrochloride was dissolved in 50 mL of distilled water under magnetic stirring. Then, 0.52 μL (5.54 …
Number of citations: 8 link.springer.com
M Morales-Toyo, C Glidewell… - … Acta Part A: Molecular …, 2019 - Elsevier
… The compound EFHB was synthesized from the condensation between the ethyl 4-hydrazinylbenzoate hydrochloride (1) and furan-2-carbaldehyde (2) (Scheme 1) as described above (…
Number of citations: 10 www.sciencedirect.com
JX Zhou, FF Wong, CY Chen… - Heteroatom Chemistry: An …, 2006 - Wiley Online Library
… Ethyl 4-hydrazinylbenzoate hydrochloride (7.8 g, 0.035 mol, 1.1 equiv.) was added to the reaction mixture and stirred at room temperature for 3 h. After the reaction was completed, the …
Number of citations: 9 onlinelibrary.wiley.com
JX Zhou, FF Wong, CY Chen, MY Yeh - Bulletin of the Chemical …, 2006 - journal.csj.jp
Recently, 1,3,4-oxadiazole-based on heterocyclic compounds were investigated as electroluminescent materials. In this work, we first introduce 1,2,3-triazole to synthesize a series of 1,…
Number of citations: 5 www.journal.csj.jp
J Ward - 2016 - core.ac.uk
Ubiquitination is a diverse post-translational modification, involved in a plethora of eukaryotic processes. At least three different enzymes are required for ubiquitination to occur: an …
Number of citations: 3 core.ac.uk

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